molecular formula C16H13F3N2O3S B2466580 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide CAS No. 1421513-30-5

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide

Cat. No. B2466580
CAS RN: 1421513-30-5
M. Wt: 370.35
InChI Key: GDTZWIVANFJJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, the specific molecular structure of “N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide” is not provided in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the available sources .

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide in lab experiments is its specificity for sEH, which allows for the selective inhibition of this enzyme. This specificity also reduces the potential for off-target effects, making this compound a valuable tool for studying specific biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the dose and duration of treatment.

Future Directions

There are several potential future directions for the use of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide in scientific research. One area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Another area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, the use of this compound in animal models of other diseases, such as diabetes and cardiovascular disease, is an area of potential future research.

Synthesis Methods

The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide involves a multi-step process that begins with the reaction of 3-trifluoromethylphenol with 1-bromo-2-butyne to form a phenolic alkyne intermediate. This intermediate is then reacted with 3-chloropyridine-2-sulfonamide to form this compound. The final compound is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyridine-3-sulfonamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has also shown that this compound can reduce inflammation in animal models of arthritis and inflammatory bowel disease. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3S/c17-16(18,19)13-5-3-6-14(11-13)24-10-2-1-9-21-25(22,23)15-7-4-8-20-12-15/h3-8,11-12,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTZWIVANFJJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC#CCNS(=O)(=O)C2=CN=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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